2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid

Description

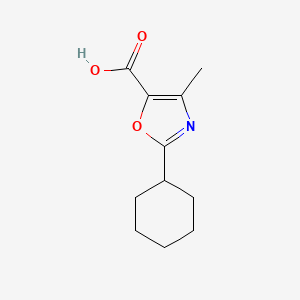

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic oxazole derivative characterized by a cyclohexyl substituent at the 2-position, a methyl group at the 4-position, and a carboxylic acid moiety at the 5-position of the oxazole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. For instance, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate serves as a precursor for related compounds through hydrolysis and protection/deprotection strategies .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C11H15NO3/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14) |

InChI Key |

BWXGIEXGVSGSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C2CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, followed by the removal of the methylthio group with Raney nickel .

Industrial Production Methods

the use of flow synthesis techniques, which involve the continuous flow of reactants through a reactor, has been shown to improve the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions. Key transformations include:

Mechanistic Highlights :

-

Amidation : Initial activation of -COOH to acyl chloride intermediates enables nucleophilic attack by amines.

-

Decarboxylative Pathways : Base-mediated nucleophilic addition to dioxazolones generates hydroxamate intermediates, followed by CO₂ extrusion and C–N bond formation .

Ring-Modifying Reactions

The oxazole ring participates in cycloadditions and electrophilic substitutions:

Diels-Alder Cycloadditions

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adducts | 40–60% |

| Tetrazines | RT, [Cu(OTf)₂] | Pyridazine-fused oxazoles | 50–75% |

Electrophilic Aromatic Substitution

| Electrophile | Conditions | Position | Outcome |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | C4 (methyl adjacent) | Nitro-substituted derivatives |

| Br₂/FeBr₃ | CH₂Cl₂, RT | C5 (carboxylic acid meta) | Brominated oxazoles |

Regioselectivity : Methyl and carboxylic acid groups direct electrophiles to C4 and C5 positions, respectively .

Decarboxylation and Ring-Opening

Controlled thermal or oxidative decarboxylation yields functionalized oxazoles:

| Conditions | Products | Applications |

|---|---|---|

| 180°C, CuO | 2-Cyclohexyl-4-methyloxazole | Precursor for ligand synthesis |

| KMnO₄, H₂O, Δ | Oxazole-5-carboxylic acid → Ketone derivatives | Bioactive molecule intermediates |

Mechanism : Radical or ionic pathways dominate depending on oxidants. Cyclohexyl substituent stabilizes transition states via hyperconjugation.

Metal-Mediated Cross-Couplings

The methyl group undergoes functionalization via C–H activation:

| Catalyst | Reagents | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, PhI(OAc)₂ | Arylboronic acids | 4-Aryl-methyl oxazoles | 65–80% |

| Cp*Co(CO)₃ | Alkynes | Spirooxazolines | 55–70% |

Key Insight : Coordination of transition metals to oxazole’s nitrogen facilitates regioselective C–H functionalization .

Biological Derivatization

The carboxylic acid group enables prodrug strategies:

| Conjugation Partner | Enzyme Target | Outcome |

|---|---|---|

| Glucosamine | β-Lactamase | Enhanced antibacterial activity |

| Peptide sequences | Proteases | Site-specific drug release |

Comparative Reactivity Table

Scientific Research Applications

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Phenyl-substituted analogs (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit higher melting points (~239–242°C) compared to non-aromatic derivatives, likely due to enhanced π-π stacking interactions .

Acidity and Electronic Effects: The trifluoromethyl group in 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid lowers the pKa to 1.65, enhancing acidity compared to non-fluorinated analogs .

Biological Activity

2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound belonging to the oxazole family, characterized by its unique structural features that include a cyclohexyl group and a carboxylic acid functional group. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 237.29 g/mol. The compound's structure allows for various chemical interactions due to the presence of both the oxazole ring and the carboxylic acid group, which can participate in hydrogen bonding and ionic interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . The mechanism of action may involve interference with microbial enzyme systems or cell membrane integrity. Research has shown that compounds within the oxazole family can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties , likely through its ability to modulate inflammatory pathways. Studies have indicated that similar oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (MEL-8). The compound's ability to induce apoptosis in these cells suggests it may serve as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins or nucleic acids.

- π-Stacking Interactions: The oxazole ring can engage in π-stacking interactions with aromatic residues in target proteins.

These interactions may influence the binding affinity and efficacy of the compound against various biological targets .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cyclization Reactions: Utilizing precursors that contain both cyclohexyl and carboxylic functionalities.

- Functional Group Modifications: Employing strategies such as esterification or amide formation to introduce desired substituents.

These methods are crucial for producing derivatives that may exhibit enhanced biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | Exhibits antimicrobial and anti-inflammatory properties | |

| 2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid | Similar structure with different substituents; potential for varied activity | |

| 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid | Different cycloalkyl substitution; varying pharmacological properties |

This table highlights how structural variations among similar compounds can lead to differences in biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxic effects of this compound against various cancer cell lines:

- MCF-7 Cell Line: Showed significant inhibition of cell proliferation with an IC50 value indicating potent anticancer activity.

- MEL-8 Cell Line: Induced apoptosis in a dose-dependent manner, suggesting a mechanism that could be explored for therapeutic development.

These findings underscore the need for further research to elucidate the full range of biological activities and mechanisms associated with this compound .

Q & A

Q. What are the recommended synthesis methods for 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid?

A common approach involves refluxing precursors (e.g., cyclohexyl-containing intermediates and oxazole derivatives) in acetic acid with sodium acetate as a catalyst. For example, similar oxazole-carboxylic acid syntheses use 3-formyl-indole derivatives reacted with aminothiazolones under reflux conditions, followed by crystallization . Adjust stoichiometry (1.1:1 molar ratio of aldehyde to amine) and reflux time (3–5 hours) to optimize yield.

Q. How can the molecular structure of this compound be confirmed experimentally?

Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C) to verify cyclohexyl and methyl substituents.

- X-ray crystallography to resolve spatial configuration, as demonstrated for structurally related spiro-isoquinoline carboxylic acids .

- FTIR to confirm carboxylic acid (-COOH) and oxazole ring functional groups .

Q. What safety precautions are required when handling this compound?

- PPE : Wear NIOSH/EN 166-certified face shields, chemical-resistant gloves, and lab coats .

- Engineering controls : Use fume hoods for synthesis and local exhaust ventilation during handling .

- Emergency measures : Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products?

- Solvent optimization : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst screening : Test alternatives to sodium acetate, such as pyridine derivatives, to reduce byproduct formation .

- Temperature control : Lower reflux temperatures (e.g., 80°C vs. 100°C) may prevent decomposition of acid-sensitive intermediates .

Q. How do structural analogs (e.g., 4-methyl-2-phenyl-oxazole-5-carboxylic acid) inform SAR studies?

- Compare melting points (e.g., 239–242°C for 4-methyl-2-phenyl vs. 182–183°C for 5-methyl-2-phenyl analogs) to assess crystallinity and stability .

- Modify the cyclohexyl group to smaller (methyl) or bulkier (adamantyl) substituents and evaluate bioactivity shifts .

Q. What strategies resolve contradictions in spectral data for degradation products?

- HPLC-MS : Track degradation under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolyzed products like cyclohexanol or oxazole ring-opened derivatives .

- Isolation and characterization : Purify degradation impurities via column chromatography and compare with synthetic standards .

Q. How can environmental impact be mitigated during large-scale synthesis?

- Waste treatment : Neutralize acidic waste with sodium bicarbonate before disposal .

- Solvent recovery : Implement distillation systems to reuse acetic acid .

Methodological Challenges

Q. Designing bioactivity assays: What controls are critical for enzyme inhibition studies?

- Include positive controls (e.g., known oxazole-based inhibitors) and negative controls (e.g., carboxylic acid derivatives without the oxazole ring) .

- Validate assays using recombinant enzymes and measure IC₅₀ values in triplicate to ensure reproducibility .

Q. How to stabilize this compound in aqueous formulations for biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.